2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide
Description
2-[3-(3,5-Dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core (triazole and pyrimidine rings) with a 3,5-dimethylphenyl substituent at position 3 and an N-propylacetamide group at position 4. Its molecular formula is C₁₈H₂₀N₆O₂, with a molecular weight of 360.40 g/mol.
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-4-5-18-14(24)9-22-10-19-16-15(17(22)25)20-21-23(16)13-7-11(2)6-12(3)8-13/h6-8,10H,4-5,9H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVVSFSJBKGOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common method involves the cyclization of appropriate precursors under reflux conditions with acetic anhydride and pyridine . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Scientific Research Applications
The applications of 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide span various fields:
Oncology
This compound exhibits potential as an anticancer agent. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound possesses broad-spectrum antimicrobial properties. It is being studied for its efficacy against various bacterial and fungal strains.
Antiviral Properties
There is ongoing research into the antiviral capabilities of this compound. Its structural features suggest potential interactions with viral enzymes or receptors.
Medicinal Chemistry
As a building block in drug design, this compound can be modified to create new derivatives with enhanced biological activity or selectivity for specific targets.
Case Studies
Several studies have explored the efficacy and applications of triazolopyrimidine derivatives similar to this compound:
Study on Anticancer Efficacy
A recent study demonstrated that derivatives of triazolopyrimidine exhibited IC50 values in the low micromolar range against various cancer cell lines. The specific derivative related to this compound showed an IC50 value of 0.87 μM against MGC-803 gastric cancer cells.
Screening for Antimicrobial Properties
In vitro testing revealed that the compound displayed significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. This broad-spectrum activity highlights its potential as a therapeutic agent in infectious diseases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets and pathways involved include key regulatory proteins and signaling cascades essential for cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target compound and the patent-derived molecule share the triazolo[4,5-d]pyrimidine core, which is associated with enhanced metabolic stability and binding affinity compared to thiazolo- or oxazolo-pyrimidines .
- Substituent Effects: The 3,5-dimethylphenyl group in the target compound may improve lipophilicity and membrane permeability relative to the polar 2-hydroxyethoxycyclopentane in .
Crystallographic and Stability Insights
- Crystal Packing: The thiazolo-pyrimidine analog crystallizes in a monoclinic system (space group P2₁/n) with unit cell dimensions a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, and β = 94.465°.
- Triazolopyrimidine Derivatives: The patent compound emphasizes pharmaceutical solid forms, suggesting that triazolopyrimidines with bulky substituents (e.g., cyclopropylamino) can be engineered for enhanced bioavailability—a strategy applicable to the target molecule.
Research Findings and Implications
Pharmacological Potential: Triazolopyrimidines (target compound and ) are prioritized in drug discovery due to their dual heterocyclic system, which mimics purine bases and inhibits kinases or viral polymerases .
Structural Optimization : The N-propylacetamide group in the target compound may confer protease resistance compared to the ethyl ester in , which is prone to hydrolysis.
Safety Considerations : The oxazolo-pyrimidine’s hazards underscore the importance of substituent-driven toxicity profiling for the target molecule.
Biological Activity
The compound 2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide is a complex organic molecule belonging to the triazolopyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H22N6O2
- Molecular Weight : 382.4 g/mol
- CAS Number : 893922-99-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors that play critical roles in cell proliferation and survival. Notably:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in various cancer cell lines.
- Apoptosis Induction : It activates apoptotic pathways by modulating proteins such as Bax and Bcl-2 and increasing caspase activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MGC-803 (IC50 = 0.87 μM) and others with IC50 values ranging from 1.42 to 6.52 μM .
- Mechanistic Insights : The anticancer activity is mediated through apoptosis induction and cell cycle disruption. For example:
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity:
- Broad-Spectrum Efficacy : Preliminary evaluations suggest effectiveness against various bacterial strains and fungi.
Case Studies
Several case studies have explored the efficacy of triazolopyrimidine derivatives similar to this compound:
- Study on Anticancer Efficacy :
- Screening for Antimicrobial Properties :
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(3,5-dimethylphenyl)-7-oxo... |
| Molecular Formula | C19H22N6O2 |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 893922-99-1 |
| Anticancer IC50 (MGC-803) | 0.87 μM |
| Antimicrobial Activity | Broad-spectrum |
Q & A
Q. What strategies resolve contradictions between computational predictions and experimental data in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies often arise from solvation effects or incomplete conformational sampling. Address this by: (i) Re-evaluating computational models with explicit solvent simulations (e.g., COSMO-RS). (ii) Performing free-energy perturbation (FEP) calculations to refine binding affinity predictions. (iii) Validating with orthogonal assays (e.g., SPR for binding kinetics) to cross-check computational SAR .
Q. What advanced statistical designs (e.g., Design of Experiments, DoE) are effective in optimizing reaction parameters?
- Methodological Answer : Central Composite Design (CCD) or Box-Behnken matrices are ideal for multi-variable optimization (e.g., temperature, catalyst concentration, reaction time). For triazolo-pyrimidine synthesis, a 3-factor CCD reduced required experiments by 70% while identifying synergistic effects between solvent polarity and amine nucleophilicity .
Q. How does modifying the triazolo-pyrimidine core affect target binding and selectivity?
- Methodological Answer : Substituents at the 3,5-dimethylphenyl and N-propyl positions influence steric and electronic interactions. For example:
- 3,5-Dimethyl groups : Enhance hydrophobic interactions in enzyme pockets (e.g., kinase ATP sites).
- N-Propyl chain : Adjusts solubility and off-target selectivity.
Comparative molecular field analysis (CoMFA) of analogs with varied substituents (e.g., trifluoromethyl, cyclohexyl) quantifies these effects .
Q. What methodologies integrate high-throughput screening with mechanistic studies for this compound?
- Methodological Answer : Combine fragment-based screening (e.g., X-ray crystallography of protein-ligand complexes) with kinetic profiling (e.g., stopped-flow spectroscopy). For triazolo-pyrimidines, parallel synthesis of derivatives (e.g., 26–36 in ) followed by phenotypic screening in disease models (e.g., cancer cell lines) identifies hits for mechanistic follow-up (e.g., target deconvolution via CRISPR-Cas9 knockouts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
